Tri-n-butyltin oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

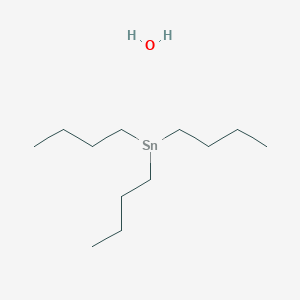

Formule moléculaire |

C12H29OSn |

|---|---|

Poids moléculaire |

308.07 g/mol |

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; |

Clé InChI |

LHHPEAQVCCPLBC-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)CCCC.O |

Origine du produit |

United States |

Historical and Regulatory Context of Tri N Butyltin Oxide Research

Evolution of Tri-n-butyltin Oxide as a Subject of Environmental and Biological Research

The investigation into this compound (TBTO) as a significant subject of environmental and biological research emerged from its widespread industrial and commercial applications. Initially synthesized in the mid-20th century, organotin compounds, including TBTO, gained prominence for their biocidal properties. pjoes.com TBTO was extensively used as an antifouling agent in marine paints to prevent the growth of organisms on ship hulls, in wood preservation, as a fungicide in agriculture, and as a stabilizer in PVC plastics. nih.govresearchgate.netatamanchemicals.com

The turning point in the research focus on TBTO occurred in the 1980s when scientific evidence began to accumulate regarding its detrimental effects on the marine environment. lupinepublishers.com Researchers observed a correlation between high concentrations of tributyltin (TBT), the active form of TBTO in water, and abnormalities in marine life, particularly the collapse of commercial oyster fisheries in France due to shell deformities. subind.netscranton.edu This discovery catalyzed a surge in environmental research, with studies focusing on the detection of TBTO and its degradation products in water, sediment, and biota. ospar.orgresearchgate.net

The biological research trajectory of TBTO evolved from general toxicity assessments to more specific investigations into its mechanisms of action. Early studies established its high toxicity to a wide range of aquatic organisms, even at very low concentrations. researchgate.net Subsequent research delved into the specific physiological and cellular impacts, revealing that TBTO is a potent endocrine disruptor, causing imposex (the imposition of male sexual characteristics on female gastropods) in snails. scranton.eduresearchgate.net Further research has explored its immunotoxicity, neurotoxicity, and potential to induce tumors in laboratory animals. who.inttandfonline.com The recognition of TBTO as a persistent environmental pollutant that bioaccumulates in organisms has solidified its position as a key compound in ecotoxicology and environmental science. scranton.eduwho.int

Influence of Regulatory Science on this compound Research Trajectories

The course of scientific inquiry into this compound (TBTO) has been profoundly shaped by regulatory actions and the science that underpins them. As evidence of TBTO's environmental harm mounted, regulatory bodies worldwide began to implement restrictions on its use, which in turn spurred new avenues of research.

The regulation of TBTO began in the 1980s, primarily driven by concerns over its impact on marine ecosystems. France was among the first to act, banning the use of TBT-based paints on vessels under 25 meters in 1982. subind.net This initial action prompted further research into the extent of TBT contamination and its effects, leading to similar restrictions in other countries.

A significant global milestone was the International Maritime Organization's (IMO) adoption of the International Convention on the Control of Harmful Antifouling Systems on Ships (AFS Convention) in 2001. This convention called for a global ban on the application of organotin compounds in antifouling paints by January 1, 2003, and a complete prohibition of their presence on ship hulls by January 1, 2008. subind.netospar.org

These regulatory milestones had direct implications for research. They created a demand for sensitive analytical methods to monitor environmental levels of TBT and its degradation products to assess the effectiveness of the bans. researchgate.net Research also shifted towards understanding the long-term fate and persistence of TBT in sediments, where it can remain for years. ospar.org Furthermore, the impending ban on TBT fueled research into the development and environmental impact of alternative antifouling systems. pjoes.com

Table 1: Chronology of Major Regulatory Actions on this compound

| Year | Regulatory Action | Jurisdiction | Research Implications |

|---|---|---|---|

| 1982 | Ban on TBT paint for vessels <25m. subind.net | France | Increased research on TBT impacts and monitoring in coastal waters. |

| 1988 | Organotin Antifouling Paint Control Act established release rate limits. nih.gov | United States | Focused research on paint formulation and TBT release rates. |

| 1989 | EU Council Directive restricting marketing and use of certain dangerous substances, including organotin compounds. ospar.org | European Union | Harmonized research efforts across member states on TBT monitoring and effects. |

| 1990 | Restrictions on the use of TBT and TPT. | Japan | Led to studies on the decline of TBT levels in Japanese waters and biota. |

| 2001 | Adoption of the International Convention on the Control of Harmful Antifouling Systems (AFS Convention). subind.netospar.org | International Maritime Organization (IMO) | Stimulated global monitoring programs and research into TBT alternatives. |

| 2008 | Global ban on the application and presence of organotin antifouling agents on ships came into full effect. ospar.org | International (IMO Member States) | Shift in research to long-term environmental recovery and legacy contamination in sediments. |

Following the implementation of restrictions, numerous studies have documented a decline in TBT concentrations in various environmental compartments. For instance, monitoring in the Southern North Sea has shown a measurable reduction in TBT levels in sediment, with a decreasing trend of approximately 10% per year following the global ban. ospar.org Similarly, studies in Japan have reported lower levels of butyltin compounds in wildlife, reflecting the effectiveness of national regulations.

This decline in environmental concentrations has influenced the direction of research. While early studies were focused on identifying "hot spots" of contamination, more recent research has shifted towards assessing the recovery of affected ecosystems. ospar.org There is also a continued focus on legacy contamination, as TBT can persist in anaerobic sediments for extended periods, posing a long-term risk of remobilization. ospar.orgresearchgate.net Furthermore, research continues to investigate the presence of TBT in areas where regulations may be less stringent or where illegal use might occur. dergipark.org.tr The long-term biological recovery of sensitive species and the potential for subtle, sub-lethal effects at low but persistent concentrations remain active areas of investigation.

Chronology of Regulatory Actions and Their Research Implications

Global Research Trends and Interdisciplinary Approaches in Organotin Studies

The study of organotin compounds, with this compound as a prominent example, has evolved into a global and interdisciplinary field. The widespread environmental contamination and diverse toxicological effects of these compounds necessitate a multifaceted research approach.

Global research trends reflect the geographical distribution of shipping and industrial activities. Significant research has been conducted in Europe, North America, and Japan, where the impacts of TBT were first observed and regulated. ospar.orgacs.org More recently, research has expanded to developing countries as they experience increased maritime traffic and industrialization, leading to concerns about ongoing organotin pollution. researchgate.net

The complexity of organotin issues has fostered interdisciplinary collaboration. Key research areas include:

Environmental Chemistry: Developing advanced analytical techniques for the detection of organotins at ultra-trace levels in various matrices, and studying their environmental fate, transport, and degradation pathways. who.intresearchgate.net

Ecotoxicology: Investigating the toxic effects of organotins on a wide range of organisms, from microorganisms to marine mammals, and at different levels of biological organization (molecular, cellular, organismal, and population). researchgate.netwho.int

Endocrinology: Focusing on the endocrine-disrupting properties of TBT and its impact on the reproductive and developmental health of wildlife. researchgate.net

Marine Biology and Ecology: Assessing the impact of organotin pollution on marine ecosystems, including population declines, biodiversity loss, and the recovery of affected communities following regulatory measures. ospar.org

Materials Science: Researching and developing environmentally benign alternatives to organotin-based antifouling systems. pjoes.com

Public Policy and Economics: Analyzing the effectiveness of regulatory strategies and the economic costs and benefits associated with the use and restriction of organotins. nih.gov

The integration of these diverse disciplines is crucial for a comprehensive understanding of the organotin problem and for developing effective, long-term solutions to mitigate their environmental and health risks. The ongoing research effort continues to refine our knowledge of these persistent pollutants and informs global policies aimed at protecting the environment.

Environmental Dynamics and Biogeochemical Cycling of Tri N Butyltin Oxide

Environmental Distribution and Occurrence Patterns of Tri-n-butyltin Oxide

The distribution of this compound in the environment is largely dictated by its use patterns, leading to higher concentrations in areas with significant maritime activity. inchem.orgospar.org Due to its chemical properties, including low water solubility and a lipophilic nature, TBTO readily adsorbs onto particulate matter. ontosight.aiwho.int

High levels of tributyltin (TBT), the active form of TBTO in aquatic environments, are frequently detected in the water column of both marine and freshwater systems, especially near areas of heavy boating traffic such as marinas, harbors, and shipping lanes. inchem.orgnih.gov Concentrations have been observed to be significantly higher in the surface microlayer of water compared to subsurface levels. nih.govmst.dk However, since the implementation of restrictions on its use in antifouling paints, a decline in TBT levels has been documented in various aquatic environments. who.intmst.dk

Reported concentrations of TBT vary widely depending on the location and time of sampling. For instance, levels have been recorded up to 1.58 µg/L in seawater and estuaries and as high as 7.1 µg/L in freshwater. inchem.orgwho.int More recent monitoring in coastal and transitional waters of the Croatian Adriatic found TBT concentrations ranging from <0.06 to 6.40 ng(TBT)/L in the water column.

Interactive Table: Reported Concentrations of Tributyltin (TBT) in Aquatic Environments

| Environment | Concentration Range | Reference |

| Seawater & Estuaries | up to 1.58 µg/L | who.int, inchem.org |

| Freshwater | up to 7.1 µg/L | who.int, inchem.org |

| Coastal Waters & Estuaries (Recent) | 1–10 ng/L | who.int |

| Marinas & Major Ports (Recent) | 20–460 ng/L | mst.dk, who.int |

| Croatian Adriatic (2016-2023) | <0.06 – 6.40 ng(TBT)/L | |

| Ontario Lakes & Rivers (Surface) | 0.15–60.7 mg/L | nih.gov |

| Ontario Lakes & Rivers (Subsurface) | 0.01–2.91 mg/L | nih.gov |

Due to its tendency to adsorb to particles, TBT is effectively removed from the water column and deposited in sediments, which act as a significant reservoir for the compound. mst.dk In sediments, TBT is generally persistent, with estimated half-lives ranging from several years to decades. who.intwho.int Degradation is slower under anoxic (oxygen-free) conditions compared to oxygenated sediments. ospar.org Consequently, even with restrictions on its use, sediments can remain a long-term source of TBT pollution to the overlying water.

Concentrations in sediments reflect the historical and current inputs in the area. Coastal sediments have shown TBT levels up to 26,300 µg/kg, while freshwater sediments have reached 3,700 µg/kg. inchem.org In the Port of Antwerp, average concentrations ranged from 50 to 4,000 µg/kg dry weight, with much higher levels found near a ship repair site. vliz.be Similarly, soil contamination can occur through the disposal of dredged contaminated sediments or the use of TBT in agricultural pesticides. researchgate.net The persistence of TBT in soil is also significant, with reported half-life values from 15 weeks to several years. researchgate.net

Several environmental factors govern the concentration of this compound in aquatic systems. These include:

Proximity to Sources: The highest concentrations are consistently found in areas with heavy maritime traffic, such as harbors, marinas, and shipping lanes, which are primary sources of TBT from antifouling paints. inchem.orgnih.gov

Hydrodynamics: The degree of tidal flushing and water turnover influences TBT concentrations, with enclosed areas exhibiting higher levels. who.intmst.dk

Physicochemical Water Properties: Factors such as water turbidity, salinity, temperature, pH, and the amount of suspended particulate matter affect TBT's behavior. who.intmst.dkepa.gov An estimated 10 to 90% of TBTO introduced into water becomes adsorbed onto particles. mst.dk The presence of dissolved organic matter also plays a role in its partitioning. mst.dkvliz.be

Seasonal Variations: Some studies have documented seasonal changes in TBT concentrations in freshwater marinas, with the highest levels in late spring followed by a decline through winter. who.int

Persistence and Spatial Distribution in Sediments and Soils

Transformation and Degradation Pathways of this compound

Once released into the environment, this compound undergoes transformation through the cleavage of the carbon-tin bond. who.intnih.gov This degradation can occur via both abiotic (non-biological) and biotic (biological) processes. mst.dkresearchgate.net

Abiotic degradation of TBT primarily involves photodegradation and, to a lesser extent, hydrolysis. mst.dk Hydrolysis of the carbon-tin bond is generally not significant under typical environmental pH conditions. who.intmst.dk

Photodegradation, or the breakdown of the chemical by light, is a key abiotic pathway for TBT. who.int The rate of this process, however, varies considerably depending on the conditions. Laboratory studies have shown that the half-life of TBT under UV light irradiation can be significantly shorter than under natural sunlight. nih.gov For example, irradiating TBT with UV light at 300 nm resulted in a half-life of 1.1 days, whereas under natural light, the half-life was found to be in excess of 89 days. nih.gov The presence of photosensitizing substances, such as acetone (B3395972) or certain components of dissolved organic matter, can accelerate photodegradation. nih.govmst.dk

The process of photodegradation involves the sequential removal of butyl groups from the tin atom. This leads to the formation of less toxic degradation products, primarily dibutyltin (B87310) (DBT) and subsequently monobutyltin (B1198712) (MBT), and ultimately inorganic tin. epa.govresearchgate.netresearchgate.net

Interactive Table: Reported Half-Lives for Tributyltin (TBT) Photodegradation

| Condition | Half-Life | Reference |

| Natural Sunlight (Distilled/Natural Water) | > 89 days | nih.gov |

| UV Light (300 nm) | 1.1 days | nih.gov |

| UV Light (350 nm) | > 18 days | nih.gov |

| UV Light (in seawater) | 18.5 days | nih.gov |

| UV Light (in seawater with acetone) | 3.5 days | nih.gov |

Abiotic Degradation Mechanisms

Hydrolytic Cleavage Processes Under Environmental Conditions

It's important to distinguish the hydrolysis of the tin-carbon bond from the hydrolysis of the TBTO molecule itself. In the presence of water, TBTO can hydrolyze to form tributyltin hydroxide (B78521) (TBT-OH). This reaction is influenced by pH. For instance, the solubility of tributyltin oxide in water has been reported to be 750 µg/L at a pH of 6.6, but increases significantly to 31,000 µg/L at a pH of 8.1 and 30,000 µg/L at a pH of 2.6. epa.gov This indicates that the chemical form of tributyltin in the aquatic environment is pH-dependent.

Biotic Degradation Processes

Biotic degradation is a primary pathway for the breakdown of tributyltin (TBT) compounds, including TBTO, in both water and sediment. epa.gov This process involves the sequential oxidative debutylation, where the carbon-tin bonds are broken, leading to the formation of less toxic dibutyltin (DBT) and monobutyltin (MBT) derivatives, and eventually inorganic tin. who.intepa.govnih.gov

Microbial Metabolism and Detoxification Pathways

A variety of microorganisms, including bacteria, algae, and fungi, are capable of degrading TBTO. mst.dkwho.int This degradation is a progressive oxidative debutylation process that splits the carbon-tin bond. who.int The process typically occurs under aerobic conditions and often requires a secondary carbon source. epa.gov For instance, the bacterium Pseudomonas stutzeri has been shown to utilize tributyltin chloride (TBTCl) as a sole carbon source and transform it into dibutyltin dichloride (DBTCl2). nih.govscielo.br

Several mechanisms for microbial resistance and detoxification have been identified:

Degradation/Metabolic Utilization: Microorganisms can break down TBT into less harmful substances. scielo.brresearchgate.net

Exclusion from the cell: Some bacteria utilize multidrug efflux pumps to keep the toxic compound out of the cell. scielo.brresearchgate.net

Bioaccumulation: Microbes can accumulate TBT within their cells without breaking it down. scielo.brresearchgate.net

Morphological Alterations: Some bacteria exhibit changes in their physical form, such as forming long interconnected chains, in response to TBT exposure. scielo.brresearchgate.net

The rate of biodegradation is influenced by several environmental factors, including temperature, oxygen levels, pH, the presence of mineral elements, and the availability of easily degradable carbon sources. mst.dk While both aerobic and anaerobic degradation can occur, there is some disagreement on the significance of anaerobic breakdown, with some studies suggesting it is slower than aerobic degradation. who.int

Biotransformation and Metabolite Formation in Higher Organisms

Higher organisms also play a role in the biotransformation of TBTO. The metabolic process is generally rapid in mammals, with metabolites being detectable in the blood within three hours of administration. healthandenvironment.org The primary route of metabolism is also a stepwise dealkylation, similar to that in microorganisms, resulting in the formation of dibutyltin and monobutyltin derivatives. who.int The liver is a primary site of this metabolic activity. who.int

In aquatic organisms, the capacity to metabolize TBT varies significantly. While some fish, crabs, and shrimp can metabolize TBT to dibutyltin, bivalves like oysters and mussels have a very low capacity for this transformation. epa.goveuropa.eu This low metabolic capacity contributes to the high bioaccumulation of TBT in these organisms. who.int The primary metabolite found in saltwater crabs, fish, and shrimp is dibutyltin. europa.eu Studies on marine mammals like bottlenose dolphins and sea otters have shown elevated levels of TBT and its breakdown products, with the highest concentrations often found in the liver and kidneys. who.intwikipedia.org

Sorption, Desorption, and Bioavailability in Environmental Matrices

Due to its low water solubility and lipophilic nature, this compound readily adsorbs onto particulate matter and sediments. who.inthealthandenvironment.org This process significantly influences its environmental fate, transport, and bioavailability.

Adsorption Characteristics on Particulate Matter and Sediments

The adsorption of TBT onto sediments and suspended particles is a rapid process, with estimates suggesting that between 10% and 95% of TBTO introduced into water will adsorb to particulate matter. mst.dkwho.int The extent of this adsorption is influenced by several factors:

Sediment Type: Fine-grained, organic-rich sediments exhibit greater adsorption compared to sandy sediments with low organic content. plymouth.ac.ukacs.org

pH: TBT sorption is pH-dependent, with maximum adsorption generally observed around pH 6. acs.orgresearchgate.net This is attributed to an optimal balance between the cationic TBT+ species and deprotonated surface ligands. acs.org

Salinity: The effect of salinity on TBT sorption is complex and pH-dependent. Generally, increased salinity tends to decrease TBT sorption at lower pH values (4 and 6) but can enhance it at a higher pH of 8. acs.orgresearchgate.net Sorption coefficients have been shown to decrease with increasing salinity. wm.eduoup.com

Organic Carbon Content: The organic carbon content of sediments is a key determinant of TBT partitioning. acs.org

The distribution coefficient (Kd), which describes the ratio of a compound's concentration in the solid phase to its concentration in the aqueous phase, for TBT sorption has been reported to range from 6.1 to 5210 L/kg, depending on the specific environmental conditions. acs.org

Desorption Kinetics and Environmental Mobility

The sorption of TBT to sediments is a reversible process, meaning that contaminated sediments can act as a long-term source of TBT, releasing it back into the overlying water. plymouth.ac.ukresearchgate.net Desorption kinetics often show an initial rapid release followed by a much slower phase. wm.eduoup.com

The reversibility of sorption can be affected by "aging," where TBT becomes more strongly bound to sediment over time, potentially reducing its desorption. acs.org Desorption of TBT from contaminated sediments is also influenced by pH, with desorption being favored at pH values below the pKa of TBT (around 6.25), where the cationic TBT+ form predominates. researchgate.netresearchgate.net

The mobility of TBT in the environment is a concern, particularly with its association with buoyant particles like nanoplastics, which could increase its availability to organisms in surface waters. rsc.org While TBT is generally considered to have low mobility in soil due to strong adsorption, the potential for leaching does exist. The persistence of TBT in sediments can be long, with half-lives estimated to be several years. who.intcdc.gov

Interactive Data Tables

TBT Sorption Distribution Coefficients (Kd) on Different Sediment Types

Factors Influencing TBT Adsorption

Bioavailability Dynamics from Aqueous and Sediment Phases

The bioavailability of this compound (TBTO), which exists in the aquatic environment primarily as the tributyltin (TBT) cation and its derivatives, is a complex process governed by the compound's physicochemical properties and various environmental factors. who.intfrontiersin.orgresearchgate.net Its dynamics are critically influenced by whether it is present in the dissolved aqueous phase or bound to sediments, which act as a major reservoir for the compound. researchgate.netplymouth.ac.uk

Due to its lipophilic character and low water solubility, TBT readily adsorbs onto particulate matter. who.int Estimates suggest that between 10% and 95% of TBTO introduced into water will adsorb onto suspended particles. mst.dk This partitioning behavior is central to its bioavailability to aquatic organisms. neptjournal.com The primary route of uptake for some organisms, like the freshwater amphipod Hyalella azteca, is from dissolved TBT in the water column. nih.gov Similarly, the gastropod Hinia reticulata primarily acquires TBT from the water across its respiratory surfaces. plymouth.ac.uk However, the concentration of TBT available in the water is influenced by factors such as pH, temperature, salinity, and the amount of dissolved organic matter. who.intfrontiersin.orgepa.gov For instance, the solubility of tributyltin oxide is significantly higher at a pH of 8.1 (31,000 µg/L) compared to a pH of 6.6 (750 µg/L). epa.gov Furthermore, research has noted that the water surface microlayer can contain much higher concentrations of TBT than the underlying water column, which could enhance its bioavailability to organisms inhabiting this surface layer. epa.gov

Sediments are a major sink for TBT, where it can persist for several years, acting as a long-term source of contamination to the overlying water and benthic organisms. who.intfrontiersin.orgplymouth.ac.uk The bioavailability of sediment-bound TBT is highly dependent on the sediment type. plymouth.ac.uk While fine-grained, organic-rich sediments have a greater capacity to adsorb and hold TBT, they may lead to lower accumulated body burdens in organisms compared to sediments with lower sorptive capacity, like sands. plymouth.ac.uk This is because TBT can more readily desorb from sandy sediments back into the water. plymouth.ac.uk

Organisms can accumulate TBT from sediments through various pathways. A study on Hinia reticulata revealed that when exposed to contaminated sediments, the organisms accumulated significantly higher body burdens, with up to 80% of the total TBT attributable to the sediment phase. plymouth.ac.uk For this species, direct uptake across the surface of the head and foot appeared to be a significant pathway, while ingestion of contaminated sediment was not. plymouth.ac.uk In contrast, for the amphipod Hyalella azteca, gut contents accounted for a significant portion (30%) of the initial total body burden of TBT when exposed to contaminated sediment. nih.gov The depuration of TBT also differs based on the exposure source; the half-life of TBT in gut-cleared H. azteca was 8 days for those exposed to spiked water, but extended to 14 days for those exposed to spiked sediment. nih.gov The bioavailability of TBT from sediment can also be enhanced by environmental factors like salinity; one study demonstrated that adjusting salinity to 20 psu increased the solubilization of TBT from sediment to water from 13% to 33%. nih.gov

The propensity of TBT to accumulate in living tissues is quantified by the bioconcentration factor (BCF), which can reach very high values. Laboratory studies have recorded BCFs of up to 7,000 in molluscs and fish, while BCFs in microorganisms can range from 100 to 30,000, though this may reflect adsorption to cell surfaces rather than uptake. who.int

Data Tables

Table 1: Factors Influencing Tri-n-butyltin (TBT) Bioavailability

| Factor | Influence on Bioavailability | Research Findings | Citation(s) |

| pH | Affects solubility and speciation. | Solubility is significantly higher at alkaline pH (e.g., 31,000 µg/L at pH 8.1) compared to near-neutral pH (e.g., 750 µg/L at pH 6.6). At pH below 6.25, the cationic form TBT+ is favored, which can increase desorption from sediments. | epa.govepa.gov, researchgate.net |

| Salinity | Influences adsorption/desorption from sediment and solubility. | Increasing salinity to 20 psu enhanced TBT solubilization from sediment from 13% to 33%. The degree of adsorption to particles depends on water salinity. | nih.gov, who.int |

| Sediment Type | Determines the sorptive capacity and potential for TBT release. | Fine-grained, organic-rich muds have a high capacity for TBT but may result in lower bioavailability. Sandy sediments with low sorptive capacity allow for greater desorption into the water column. | plymouth.ac.uk |

| Dissolved Organic Matter (DOM) | TBT associates with DOM, affecting its partitioning and availability. | The presence of DOM is a factor on which TBT adsorption to particles depends. | who.intmst.dk |

| Temperature | Affects degradation rates and partitioning behavior. | The degree of TBT adsorption to particles is dependent on temperature. | who.int |

Table 2: Bioaccumulation and Half-Life of Tri-n-butyltin (TBT) in Aquatic Organisms

| Organism/Group | Parameter | Value/Finding | Exposure Phase | Citation(s) |

| Molluscs and Fish | Bioconcentration Factor (BCF) | Up to 7,000 | Aqueous (Lab) | who.int |

| Microorganisms | Bioconcentration Factor (BCF) | 100 - 30,000 | Aqueous | who.int |

| Hyalella azteca (Amphipod) | Half-Life | 8 days | Aqueous (Spiked Water) | nih.gov |

| Hyalella azteca (Amphipod) | Half-Life | 14 days | Sediment (Spiked Sediment) | nih.gov |

| Hinia reticulata (Gastropod) | Body Burden Source | Up to 80% of total TBT from sediment | Sediment | plymouth.ac.uk |

Ecotoxicological Investigations of Tri N Butyltin Oxide in Aquatic Ecosystems

Biological Responses to Tri-n-butyltin Oxide Exposure Across Aquatic Biota

This compound (TBTO), a highly toxic organotin compound, has been a significant concern in aquatic ecosystems due to its widespread use as a biocide in anti-fouling paints for ships. Its persistence in the environment and high toxicity to a range of non-target aquatic organisms have led to extensive research into its ecotoxicological effects. This article delves into the biological responses of aquatic biota to TBTO exposure, with a particular focus on mollusks and fish.

Molluscan Endocrine Disruption and Reproductive Impairment Studies

The impact of TBTO on mollusks is one of the most well-documented examples of endocrine disruption in the animal kingdom. oup.comepa.gov Female gastropods exposed to even minute concentrations of TBTO can develop male sexual characteristics, a phenomenon termed "imposex". oup.comcoastalwiki.org This condition can lead to sterility and population decline in affected species. who.int

Imposex is the superimposition of male sex organs onto females, and intersex is a similar condition observed in some mesogastropod species. coastalwiki.orgunit.no The development of these conditions is a direct result of endocrine disruption caused by TBTO. who.intvliz.be Several mechanisms have been proposed to explain how TBTO induces these changes. One of the leading theories is the inhibition of the cytochrome P450 aromatase enzyme. nih.govresearchgate.net This enzyme is responsible for converting androgens to estrogens. nih.gov By inhibiting this enzyme, TBTO causes an accumulation of androgens, such as testosterone (B1683101), in females, leading to the development of male characteristics like a penis and vas deferens. oup.comvliz.be

Another proposed mechanism involves the retinoid X receptor (RXR). researchgate.netresearchgate.net TBTO has been shown to be a high-affinity ligand for RXR, and activation of this receptor pathway is believed to play a role in initiating imposex. oup.comresearchgate.net It is suggested that TBTO may inappropriately activate the signaling pathway that regulates the development of the reproductive tract. researchgate.net

Exposure to TBTO leads to significant alterations in the steroid hormone balance and the morphology of reproductive organs in mollusks. Studies have shown increased testosterone levels in female gastropods with imposex. vliz.be This hormonal imbalance directly drives the development of male sex organs.

The morphological changes associated with imposex are well-documented and are often categorized into different stages of severity. In the initial stages, there may be the formation of a small penis or a vas deferens sequence. As the condition progresses, these structures become more developed, and in severe cases, the vas deferens can obstruct the female genital opening, leading to sterility as the female can no longer release her egg capsules. vliz.be

The detrimental effects of TBTO extend to the early life stages of mollusks. Exposure can lead to increased larval mortality and inhibit egg development. unit.no The survival of hatchlings is also reduced in the presence of TBTO. unit.no

Furthermore, TBTO can alter the sex ratios within mollusk populations. unit.no In some species, exposure during the embryonic stage has been shown to dramatically increase the proportion of females. researchgate.netresearchgate.net For instance, in the caprellid amphipod Caprella danilevskii, exposure to environmentally relevant concentrations of TBT during embryonic development led to a significant skew in the sex ratio towards females. researchgate.netresearchgate.net This disruption of the natural sex ratio can have profound long-term consequences for the reproductive success and viability of the population.

| Species | Effect of TBTO Exposure | Research Finding |

| Nucella lapillus (Dogwhelk) | Imposex Development | Increased testosterone levels and development of male characteristics in females. vliz.be |

| Caprella danilevskii | Altered Sex Ratio | Increased proportion of females in offspring exposed during embryonic stage. researchgate.net |

| Crassostrea gigas (Pacific Oyster) | Larval Growth Inhibition | Larval growth affected at low concentrations. mdpi.com |

| Oncomelania quadrasi | Reduced Fecundity | The number of offspring was inversely related to TBTO concentration. umich.edu |

Alterations in Steroidogenesis and Reproductive Organ Morphology

Fish Physiological and Developmental Abnormalities

The endocrine-disrupting effects of TBTO are not limited to mollusks; fish also exhibit a range of physiological and developmental abnormalities upon exposure.

One of the most significant impacts of TBTO on fish is the masculinization of females. nih.govresearchgate.net Studies on Japanese flounder (Paralichthys olivaceus) have demonstrated that dietary exposure to TBTO during the sex differentiation period can induce sex reversal, leading to a significant increase in the number of sex-reversed males. nih.govresearchgate.net Histological examinations confirmed that these sex-reversed individuals possessed normal testes. nih.gov

Beyond outright sex reversal, TBTO can cause a variety of reproductive dysfunctions in fish. researchgate.net These include a reduction in the gonadosomatic index in males, indicating smaller gonads. researchgate.net Exposure has also been linked to irreversible sperm damage in species like the zebrafish (Danio rerio). researchgate.net Furthermore, TBTO can impair spermatogenesis by inhibiting the proliferation of spermatogenic cells. nih.govmdpi.com In some fish species, TBTO exposure has been shown to decrease reproductive frequency and reduce the hatchability of eggs in the next generation. researchgate.net

| Species | Effect of TBTO Exposure | Research Finding |

| Paralichthys olivaceus (Japanese Flounder) | Masculinization | Dietary exposure induced sex reversal in genetically female fish. nih.govresearchgate.net |

| Danio rerio (Zebrafish) | Sperm Damage | Exposure led to irreversible sperm damage. researchgate.net |

| Chasmicthys dolichognathus (Goby) | Reduced Gonad Size | Long-term exposure resulted in a depressed gonad somatic index in males. researchgate.net |

| Fundulus heteroclitus (Mummichog) | Impaired Spermatogenesis | Reduced counts of spermatids due to inhibition of spermatogenic cell proliferation. nih.govnih.gov |

Histopathological and Morphometric Changes in Gills and Other Organs

This compound (TBTO) is recognized for inducing significant histopathological and morphometric changes in the gills and other organs of aquatic organisms. The gills, with their large surface area in constant contact with the external environment, are particularly susceptible to waterborne toxicants. agriculturejournals.cz

Gills:

Exposure to TBTO can lead to a variety of lesions in the gills of fish. These changes are often considered nonspecific, representing stereotyped physiological reactions to stress. capes.gov.brcdnsciencepub.com Commonly observed histopathological alterations include:

Epithelial Lifting or Separation: This is one of the most frequently reported lesions, where the gill epithelium detaches from the underlying tissue. capes.gov.brcdnsciencepub.com

Necrosis: Prolonged exposure to irritants like TBTO can cause the death of gill tissue. agriculturejournals.czcapes.gov.br

Hyperplasia and Hypertrophy: An increase in the number (hyperplasia) and size (hypertrophy) of gill epithelial cells is a common response to chronic exposure to toxicants. agriculturejournals.czcapes.gov.br This can lead to the fusion of gill lamellae. agriculturejournals.cz

Increased Mucus Secretion: The number of mucous cells can increase, leading to hypersecretion of mucus. capes.gov.br

Changes in Chloride Cells: An increase in the number of chloride cells has been observed in response to certain toxicants. agriculturejournals.cz

A morphometric study on the mummichog (Fundulus heteroclitus) revealed that exposure to tributyltin compounds can cause significant changes in the gill structure. epa.gov Similarly, studies on rainbow trout (Oncorhynchus mykiss) have documented histopathological findings in the gills following exposure to sublethal concentrations of TBTO. agriculturejournals.cz

Other Organs:

Besides the gills, TBTO can affect other organs. Chronic exposure of European flounder (Platichthys flesus) to TBTO under laboratory conditions resulted in a significant reduction in thymus volume, which could impact the immune system. nih.gov Histopathological examinations in this study also included the liver, mesonephros, ovary/testis, spleen, and gastrointestinal tract. nih.gov In some fish species, exposure to toxicants has led to swelling of hemocytes in the capillaries of the hepatopancreas and degeneration of zymogen in the pancreas. koreascience.kr

Toxicodynamics in Crustaceans and Other Invertebrate Species

This compound exhibits significant toxicity to a wide range of crustaceans and other invertebrate species. Larval stages are often considerably more sensitive to TBTO than adults. who.int For instance, the 48-hour LC50 (the concentration lethal to 50% of the test organisms) for the Pacific oyster is 1.6 µ g/litre for larvae, while it is 1800 µ g/litre for adults. who.int A similar trend is observed in the mussel Mytilus edulis, with LC50 values of 23 µ g/litre for larvae and 300 µ g/litre for adults. who.int

Decapod crustaceans generally show a higher tolerance to tributyltin (TBT) compared to mysid shrimps, copepods, amphipods, and branchiopods, which may be related to a faster elimination rate of TBT. nih.gov However, the larval forms of decapods are highly sensitive. nih.gov

One of the most well-documented effects of TBT on invertebrates is the development of "imposex," the imposition of male sexual characteristics on female gastropods. who.int This endocrine-disrupting effect has been observed in over 200 species and can lead to reproductive failure and population decline. who.intnih.govgu.se While complete male sex organ formation is not typically seen in female crustaceans exposed to TBT, alterations in ovarian morphology and the induction of ovotestis have been reported in species like the giant freshwater prawn (Macrobrachium rosenbergii). nih.gov

The following table summarizes the acute toxicity of TBTO to various invertebrate species:

| Species | Life Stage | Exposure Duration | LC50/EC50 (µg/L) | Reference |

| Pacific oyster (Crassostrea gigas) | Larvae | 48 hours | 1.6 | who.int |

| Pacific oyster (Crassostrea gigas) | Adult | 48 hours | 1800 | who.int |

| Blue mussel (Mytilus edulis) | Larvae | 48 hours | 23 | who.int |

| Blue mussel (Mytilus edulis) | Adult | 48 hours | 300 | who.int |

| Brown shrimp (Crangon crangon) | Larvae | 96 hours | 0.1 | researchgate.net |

| Copepod (Acartia tonsa) | Adult | 72 hours | 1.0 | |

| Amphipod (Gammarus oceanicus) | Adult | 96 hours | 0.5 |

Algal and Microbial Community Responses to this compound

This compound is highly toxic to many species of marine phytoplankton and can impact microbial communities. The sensitivity to TBTO varies significantly among different algal species. dtic.mil For example, the dinoflagellate Gymnodinium splendens was found to be the most sensitive among three tested species, with all cells being killed at the tested concentrations. dtic.mil The green flagellate Dunaliella sp. showed growth inhibition, while the diatom Phaeodactylum tricornutum showed no measurable effects at the same concentrations. dtic.mil

TBTO can inhibit photosynthesis, as demonstrated by reduced fluorescence ratios in exposed phytoplankton. dtic.miljeb.co.in The toxicity of TBT to microalgae is dose and exposure-time dependent, with high toxicity demonstrated in acute assays. jeb.co.in

Studies on microbial communities have shown that TBTO can alter their structure and function. Pollution-induced community tolerance (PICT) has been observed in periphyton communities exposed to TBT, where communities from contaminated areas show a higher tolerance to the toxicant. jeb.co.inresearchgate.net The toxicity of TBT to marine bacterial communities has been demonstrated, with an EC50 value (the concentration that causes a 50% effect) of 0.2 mg/l, indicating higher toxicity compared to other organotin compounds like triphenyltin (B1233371) (TPT). cambridge.org Several microbial species, including bacteria, fungi, and algae, have been identified that can degrade TBTO. who.intresearchgate.netepa.gov

The table below shows the effects of TBTO on different algal and microbial species:

| Species/Community | Effect | Concentration | Reference |

| Gymnodinium splendens | Cell death | 1.5, 3.0, and 6.0 ppb | dtic.mil |

| Dunaliella sp. | Growth inhibition | 1.5 ppb | dtic.mil |

| Phaeodactylum tricornutum | No measurable effect | 1.5, 3.0, and 6.0 ppb | dtic.mil |

| Tetraselmis suecica | Growth inhibition (90%) | 4 µg/ml after 36 hr | jeb.co.in |

| Marine bacterial communities | EC50 (colony forming units) | 0.2 mg/l | cambridge.org |

Ecological Impact Assessments and Population-Level Effects

Changes in Aquatic Community Structure and Biodiversity

The release of this compound into aquatic ecosystems has been shown to cause significant changes in community structure and a reduction in biodiversity. Due to its high toxicity to a wide range of non-target organisms, including mollusks, crustaceans, and algae, TBTO can lead to shifts in the species composition of benthic communities. researchgate.net

The most prominent example of this is the impact on gastropod populations due to imposex, which has led to reproductive failure and the decline or complete elimination of sensitive species in heavily contaminated areas. who.intresearchgate.net This has cascading effects on the food web, altering predator-prey relationships.

Population Dynamics and Recovery Trajectories Following Exposure

Following the global restrictions on the use of TBT in antifouling paints, there is evidence of recovery in some affected populations. researchgate.net Studies in the English Channel have shown that populations of the dog-whelk (Nucella lapillus), a species severely impacted by imposex, are showing signs of recovery, with a decrease in the incidence of imposex in areas where TBT concentrations have declined. researchgate.net

The recovery of populations can be surprisingly rapid, with time lags of around 10 years being evident for some species, even those without a planktonic larval phase. researchgate.net However, the persistence of TBT in sediments means that it can remain a source of contamination for decades, potentially slowing down the recovery process, particularly in anoxic conditions. researchgate.net

Long-term exposure to TBT can affect population-relevant endpoints in crustaceans, such as fecundity and larval development, which can have lasting impacts on population dynamics. frontiersin.org For the freshwater snail Lymnaea stagnalis, chronic exposure to TBT has been shown to reduce survival, fecundity, and the intrinsic rate of population growth. researchgate.net

Trophic Transfer and Biomagnification Research

This compound has the potential to bioaccumulate in aquatic organisms and be transferred through the food web. Due to its lipophilic nature, TBTO readily adsorbs to particulate matter and is taken up by organisms. who.int Uptake from food is considered a more significant pathway than direct uptake from water for some organisms like mollusks. who.int

Bioconcentration factors (BCFs), which indicate the extent of a chemical's accumulation in an organism from water, have been reported to be as high as 7000 in laboratory studies with mollusks and fish. who.int Even higher BCFs, ranging from 100 to 30,000, have been reported for microorganisms, which may reflect adsorption as well as uptake. who.int

While TBT bioaccumulates, the evidence for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear and appears to be species-specific. researchgate.net Some studies have not observed significant biomagnification of butyltins through the food chain to higher trophic level mammals. researchgate.net However, high concentrations have been found in certain predators and their prey, suggesting species-specific accumulation patterns. researchgate.net TBT has been detected in various marine organisms, from phytoplankton to marine mammals, indicating its widespread presence in aquatic food webs. researchgate.net The consumption of contaminated seafood is a primary route of TBT exposure for humans. nih.gov

Bioconcentration Factors Across Diverse Aquatic Species

This compound (TBTO) exhibits a significant potential for bioaccumulation in aquatic organisms, a phenomenon quantified by the bioconcentration factor (BCF). The BCF represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Due to its lipophilic character and low water solubility, TBTO readily adsorbs onto particles and accumulates in living tissues. who.int Laboratory and field studies have consistently demonstrated high BCFs across a wide range of aquatic species, although these values can vary considerably depending on the organism, its metabolic capacity, and environmental conditions. mst.dk

Microorganisms, such as bacteria and algae, have shown very high BCFs, with values reported to be as high as 30,000. mst.dk However, it is suggested that these high values in microorganisms may reflect adsorption of the chemical onto the cell surface rather than true uptake into the cells. who.intmst.dk

Invertebrates, particularly mollusks, are known to accumulate TBTO to very high levels. who.int Bivalves, such as mussels and oysters, exhibit particularly high bioaccumulation due to their limited capacity to metabolize the compound. mst.dkneptjournal.com Laboratory investigations with mollusks have reported BCFs up to 7,000, with even higher values observed in field studies. who.intmst.dk In some cases, the BCF of TBT in oyster tissue has been reported to be as high as 50,000. neptjournal.com

Fish also demonstrate a strong tendency to bioconcentrate TBTO. who.int A study on the sheepshead minnow (Cyprinodon variegatus) determined a maximum whole-body BCF of 2,600 after 58 days of exposure. asme.org This study also highlighted differential accumulation in various tissues, with the highest BCF observed in the viscera (x4580), followed by the remains (x2120) and muscle (x1810). asme.org Like mollusks, laboratory studies with fish have reported BCFs of up to 7,000. who.intmst.dk

The table below summarizes the bioconcentration factors for this compound in various aquatic organisms based on research findings.

| Species Group | Species Example | Bioconcentration Factor (BCF) | Source |

| Microorganisms | Algae, Bacteria | Up to 30,000 | mst.dk |

| Mollusks | Oysters | Up to 50,000 | neptjournal.com |

| Mollusks | General | Up to 7,000 (Lab) | who.intmst.dk |

| Fish | Sheepshead Minnow (Cyprinodon variegatus) | 2,600 (Whole Body) | asme.org |

| Fish | Sheepshead Minnow (Cyprinodon variegatus) | 4,580 (Viscera) | asme.org |

| Fish | General | Up to 7,000 (Lab) | who.intmst.dk |

Bioamplification Pathways in Aquatic Food Chains

Bioamplification, the process whereby a contaminant's concentration increases at successively higher levels in a food chain, is a significant concern for persistent and bioaccumulative substances like this compound. The primary pathway for TBTO entry into the food web is through its accumulation by organisms at lower trophic levels, such as plankton and invertebrates, which are then consumed by predators. wikipedia.org For some organisms, particularly mollusks, uptake from contaminated food is considered a more significant exposure route than direct uptake from the water. who.int

Once in an organism, TBTO tends to accumulate in specific tissues. The highest concentrations are often found in the liver and kidney, which suggests that protein binding is a major mechanism of bioaccumulation, rather than simple partitioning into fatty tissues. who.int The ability of an organism to metabolize TBTO plays a crucial role in its potential for biomagnification. Fish, for instance, can degrade TBT in vivo, which may result in relatively lower accumulated concentrations compared to mollusks that have a very limited metabolic capacity. neptjournal.com This species-specific difference in metabolism and elimination capabilities leads to high variance in accumulation potential, even among species at the same trophic level. nih.gov

Evidence regarding the biomagnification of TBTO through entire food webs is mixed. Some studies have demonstrated a slight biomagnification at the lower end of the marine food chain, involving planktonic organisms, invertebrates, and fish. wikipedia.org For example, one study reported a food chain transfer number of 1.44 between algae (Platymonas sp.) and rotifers (Brachionus plicatilis), indicating biomagnification. u-tokyo.ac.jp However, the transfer from rotifers to mysids (Neomysis awatschensis) was less efficient, with a factor of 0.59. u-tokyo.ac.jp

The potential for TBTO to biomagnify into top-tier predators like marine mammals and birds is a subject of debate. wikipedia.org One study focusing on Danish coastal waters provided evidence for the biomagnification of butyltin compounds in harbour porpoises and, to a lesser degree, in fish and birds. nih.gov Conversely, a study of a shallow freshwater lake ecosystem found that top predators, specifically birds, had lower TBT body burdens than organisms at lower trophic levels, suggesting that biomagnification was not a significant factor in that particular food web. europa.eu Similarly, research in the Sea of Japan observed no clear trend of TBT bioaccumulation through the food web, from benthic organisms to higher trophic levels. researchgate.netu-tokyo.ac.jp These conflicting findings indicate that the occurrence and extent of TBTO bioamplification are highly dependent on the specific structure and dynamics of the ecosystem . nih.gov

Mechanistic Studies of Tri N Butyltin Oxide Induced Biological Perturbations

Endocrine Disrupting Mechanisms

TBTO, primarily through its active metabolite tributyltin (TBT), exerts profound effects on the endocrine system by interfering with hormonal signaling at multiple levels. These disruptions can lead to a cascade of adverse physiological outcomes.

Molecular Interactions with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Retinoid X Receptor (RXR))

Tri-n-butyltin is a potent agonist for both the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Retinoid X Receptor (RXR), which are crucial nuclear receptors involved in regulating a myriad of physiological processes, including adipogenesis, lipid metabolism, and inflammation. mdpi.com TBT has been shown to bind to and activate these receptors, often in a heterodimeric complex (PPARγ/RXR), initiating a cascade of gene expression changes. mdpi.com

The interaction of TBT with RXR is particularly notable. X-ray crystallography studies have revealed that TBT forms a covalent bond with a cysteine residue within the ligand-binding pocket of RXRα. This strong interaction contributes to the high-affinity binding and potent activation of the receptor by TBT. The activation of the PPARγ/RXR heterodimer by TBT is a key molecular initiating event that drives many of its endocrine-disrupting effects.

| Receptor | Interaction with Tri-n-butyltin (TBT) | Key Downstream Effects |

| PPARγ | Agonist; activates the receptor, often in a heterodimer with RXR. | Induction of adipogenesis, modulation of lipid metabolism, inflammatory responses. |

| RXR | High-affinity agonist; forms a covalent bond with a cysteine residue in the ligand-binding pocket. | Activation of various signaling pathways through heterodimerization with other nuclear receptors (e.g., PPARs, LXR, FXR). |

Aromatase Enzyme Inhibition and Associated Steroid Hormone Homeostasis Dysregulation

The effect of TBTO on aromatase, the enzyme responsible for converting androgens to estrogens, is complex and appears to be tissue-specific. Some studies have demonstrated that TBT can act as a competitive inhibitor of aromatase, thereby reducing the synthesis of estrogens. mdpi.comresearchgate.net This inhibition can lead to an accumulation of androgens, a state that has been linked to the development of imposex (the imposition of male sexual characteristics on female gastropods). jst.go.jp

Conversely, other research has shown that TBT can, under certain conditions and in specific cell types like human choriocarcinoma cells, increase aromatase activity and expression. jst.go.jp This dual effect highlights the compound's ability to dysregulate steroid hormone homeostasis in a multifaceted manner, leading to imbalances in the androgen-to-estrogen ratio. koreascience.krwhoi.edu

| Effect of TBTO on Aromatase | Consequence on Steroid Hormones |

| Inhibition | Decreased conversion of androgens to estrogens, leading to elevated androgen levels. |

| Stimulation | Increased conversion of androgens to estrogens, leading to elevated estrogen levels in specific tissues. |

Dysregulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine system that governs reproduction. wikipedia.orgclinmedjournals.orgmsu.edu TBTO has been shown to disrupt this axis at multiple points. nih.govresearchgate.net In the hypothalamus, TBT can reduce the expression of gonadotropin-releasing hormone (GnRH), the master regulator of the HPG axis. nih.govresearchgate.netresearchgate.net This, in turn, can lead to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. researchgate.net

At the gonadal level, TBT impairs ovarian folliculogenesis, steroidogenesis, and ovulation. nih.govresearchgate.net It can also induce morphological and biochemical changes in the gonads, contributing to reproductive dysfunction. Studies in female rats have shown that TBT exposure can lead to irregular estrous cycles, reduced 17β-estradiol levels, and elevated progesterone (B1679170) levels. These effects are thought to be mediated, at least in part, by altered sensitivity to steroid feedback mechanisms and direct toxicity to ovarian cells. nih.govresearchgate.net

| Level of HPG Axis | Effect of Tri-n-butyltin Oxide |

| Hypothalamus | Decreased expression of Gonadotropin-Releasing Hormone (GnRH). nih.govresearchgate.netresearchgate.net |

| Pituitary Gland | Reduced release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.net |

| Gonads (Ovaries) | Impaired folliculogenesis, steroidogenesis, and ovulation; altered steroid hormone levels. nih.govresearchgate.net |

Perturbations of the Thyroid Axis and Thyroid Hormone Balance

Evidence suggests that TBTO can interfere with the function of the thyroid axis. researchgate.net Animal studies have indicated that TBTO exposure can lead to thyroid hypofunction. cdc.govcdc.gov This may occur through a direct toxic effect on the thyroid gland itself. cdc.govcdc.gov Additionally, it has been proposed that TBTO could inhibit the release of thyroid-stimulating hormone (TSH) from the pituitary gland, which would further contribute to reduced thyroid hormone production. cdc.govcdc.gov The disruption of thyroid hormone homeostasis can have wide-ranging consequences on metabolism, growth, and development. nih.govfrontiersin.org

Induction of Adipogenesis and Modulation of Metabolic Signaling Pathways

One of the most well-documented effects of TBTO is its ability to promote adipogenesis, the formation of fat cells. researchgate.net This "obesogenic" effect is primarily mediated through the activation of the PPARγ/RXR heterodimer. mdpi.com TBT exposure has been shown to increase the expression of adipocyte marker genes, leading to enhanced lipid accumulation in preadipocytes. nih.gov

Beyond its direct effects on adipogenesis, TBT can also modulate other critical metabolic signaling pathways. Studies have shown that TBT can induce insulin (B600854) resistance and promote a state of low-grade inflammation in white adipose tissue. nih.govnih.govscientificarchives.comjmaj.jpnih.govfrontiersin.org It has been found to disrupt the renin-angiotensin system within adipose tissue, leading to increased expression of pro-inflammatory and adipogenic proteins. nih.gov This disruption of metabolic control contributes to the development of metabolic syndrome-like characteristics. nih.gov

Immunotoxicological Mechanisms

This compound is a potent immunotoxicant, with the thymus being a primary target organ. tandfonline.comepa.govwho.inttandfonline.com The hallmark of TBTO-induced immunotoxicity is thymus atrophy, which is a result of the depletion of thymocytes, the developing T-lymphocytes. tandfonline.comtandfonline.comnih.gov

The primary mechanism underlying this thymic atrophy is the induction of apoptosis, or programmed cell death, in immature thymocytes. who.intnih.gov TBTO exposure triggers a cascade of events within the thymocytes, leading to DNA fragmentation and the formation of apoptotic bodies. nih.gov This effect has been observed at concentrations that are not overtly cytotoxic, suggesting a specific signaling pathway is activated. nih.gov Gene expression profiling studies have revealed that TBTO alters the expression of numerous genes related to apoptosis and cell proliferation in thymocytes. tandfonline.comnih.gov The stimulation of glucocorticoid receptor signaling has been suggested as a potential underlying mechanism for TBTO-induced apoptosis. nih.gov This depletion of T-lymphocytes ultimately leads to a compromised immune system and reduced ability to mount effective immune responses. tandfonline.comrndsystems.comscirp.org

Pathogenesis of this compound-Induced Thymic Atrophy and Lymphoid Organ Pathology

This compound (TBTO) is a potent immunotoxicant, with its primary effect being the induction of thymic atrophy. who.int This atrophy is characterized by the depletion of cortical thymocytes, which are particularly sensitive to the compound. tandfonline.com The loss of these immature T-cells leads to a subsequent reduction in the population of peripheral T-lymphocytes. tandfonline.comtandfonline.com This depletion of T-cells is a central factor in the immunosuppressive effects observed following exposure to TBTO. tandfonline.comtandfonline.com

The immunotoxicity of TBTO extends beyond the thymus to other lymphoid organs. Studies have documented effects on the spleen and lymph nodes. epa.gov For instance, long-term exposure in rats has been shown to reduce the relative count of T-lymphocytes in mesenteric lymph nodes, leading to an altered T:B cell ratio. nih.gov While spleen weight may not always be affected, the function of immune cells within the spleen, such as macrophages, can be impaired. epa.govnih.gov

The pathogenesis of TBTO-induced lymphoid organ pathology is linked to a diminished cellular immune response. This manifests as reduced delayed-type hypersensitivity responses and decreased resistance to certain infections. tandfonline.comtandfonline.com The compound's ability to interfere with T-lymphocyte-mediated immune responses is a direct consequence of the damage inflicted upon the thymus and the resulting T-cell depletion. tandfonline.comtandfonline.com

| Organ/Tissue | Pathological Finding | Key Mechanistic Aspect |

| Thymus | Atrophy, depletion of cortical thymocytes. tandfonline.com | Induction of apoptosis and inhibition of proliferation in immature T-cells. |

| Lymph Nodes | Reduced T-lymphocyte counts, altered T:B cell ratio. nih.gov | Peripheral depletion of T-lymphocytes originating from the thymus. |

| Spleen | Impaired macrophage function, potential for reduced natural killer cell activity. epa.govnih.gov | Direct effects on resident immune cells. |

Cellular Apoptosis and Proliferation Inhibition in Thymocytes

The depletion of thymocytes by this compound (TBTO) is a result of two primary, and debated, cellular mechanisms: the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation. epa.gov

Apoptosis: Several studies have demonstrated that TBTO induces apoptosis in immature rat thymocytes at concentrations that are not immediately necrotic. nih.govmdpi.com The morphological and biochemical hallmarks of apoptosis have been observed, including:

Nuclear Chromatin Condensation: A key feature of apoptotic cells. nih.gov

DNA Fragmentation: TBTO exposure leads to the cleavage of genomic DNA into characteristic oligonucleosomal fragments. nih.gov

Formation of Apoptotic Bodies: The cell breaks down into smaller, membrane-bound vesicles. nih.gov

Interestingly, TBTO-induced apoptosis in thymocytes appears to occur independently of de novo protein synthesis, a requirement for many other inducers of apoptosis. tandfonline.com Furthermore, this process can proceed even when intracellular ATP levels are significantly depleted. tandfonline.com The influx of intracellular calcium has been identified as a critical factor in initiating the apoptotic cascade. nih.gov

Proliferation Inhibition: Conversely, other research suggests that the primary mechanism for TBTO-induced thymic atrophy is the inhibition of thymocyte proliferation. tandfonline.comepa.gov Gene expression profiling studies have revealed that TBTO can lead to:

Downregulation of Cell Cycle Genes: Reduced expression of cyclins that are essential for all phases of the cell cycle. tandfonline.comepa.gov

Repressed Nucleotide Synthesis: Inhibition of the production of the building blocks necessary for DNA replication. tandfonline.comepa.gov

Inhibition of DNA Replication: Direct interference with the process of DNA synthesis. tandfonline.comepa.gov

| Cellular Process | Key Findings | Supporting Evidence |

| Apoptosis | Induction of programmed cell death in thymocytes, characterized by DNA fragmentation and morphological changes. nih.gov | Occurs independently of protein synthesis and with depleted ATP levels; dependent on intracellular calcium. tandfonline.comnih.gov |

| Proliferation Inhibition | Suppression of thymocyte proliferation through interference with the cell cycle. tandfonline.comepa.gov | Downregulation of cyclins, repressed nucleotide synthesis, and inhibition of DNA replication. tandfonline.comepa.gov |

Suppression of T-Lymphocyte Mediated Immune Responses

A primary consequence of this compound (TBTO)-induced thymic atrophy is the significant suppression of T-lymphocyte mediated immunity. tandfonline.comtandfonline.com The depletion of cortical thymocytes directly leads to a reduction in the number of mature T-lymphocytes circulating in the periphery, which are crucial for orchestrating and executing cellular immune responses. tandfonline.comtandfonline.com

This immunosuppression manifests in several ways:

Reduced Delayed-Type Hypersensitivity (DTH) Responses: DTH is a classic T-cell mediated inflammatory reaction. Studies have shown that exposure to TBTO diminishes DTH responses to antigens like tuberculin and ovalbumin. tandfonline.comnih.gov

Impaired Resistance to Infections: The compromised T-cell response leads to decreased resistance against certain pathogens. For example, in rats, TBTO exposure suppressed resistance to the nematode Trichinella spiralis, as evidenced by increased muscle larvae counts. nih.gov

Altered T-cell Subpopulations: Long-term exposure to TBTO can alter the balance of T-cell subsets. In rats, a dose-related decrease in the percentage of T-lymphocytes and a corresponding increase in B-lymphocytes were observed in mesenteric lymph nodes. nih.gov

T-Helper Cell Polarization: TBTO has been found to promote a shift towards T-helper 2 (Th2) polarization. This is characterized by the suppression of Th1-related cytokines and an increase in Th2 cytokine production, which can exacerbate allergic inflammatory responses. tandfonline.comtandfonline.com

Gene expression studies in Jurkat T-cells, a human T-lymphocyte cell line, have shown that TBTO can induce transcriptomic changes indicative of T-cell activation, alongside endoplasmic reticulum and oxidative stress, ultimately leading to apoptosis. nih.gov This suggests that in addition to depleting T-cell precursors in the thymus, TBTO can also directly affect the function and viability of mature T-lymphocytes.

Modulation of Macrophage Function and Innate Immunity

This compound (TBTO) not only affects adaptive immunity but also modulates the function of key cells in the innate immune system, particularly macrophages. tandfonline.comtandfonline.com The impact of TBTO on macrophage activity appears to be dose-dependent.

At low doses, TBTO has been shown to enhance macrophage secretory functions. In mice, low concentrations of TBTO led to a significant increase in the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by stimulated peritoneal macrophages. nih.gov Oxidative burst activity was also elevated at the lowest tested dose. nih.gov

However, at higher concentrations and with prolonged exposure, TBTO impairs macrophage function. Long-term studies in rats demonstrated that a high dietary concentration of TBTO reduced macrophage function, as indicated by the impaired splenic clearance of Listeria monocytogenes bacteria. epa.govnih.gov This suggests a suppression of the phagocytic and bactericidal capacity of macrophages.

TBTO can also activate the NLRP3 inflammasome in macrophages, a protein complex involved in the processing and release of the pro-inflammatory cytokine IL-1β. semanticscholar.org This activation can contribute to inflammatory responses. The modulation of macrophage function by TBTO highlights its complex interaction with the innate immune system, with the potential to either stimulate or suppress key defensive activities depending on the exposure scenario.

| Macrophage Function | Effect of TBTO | Exposure Conditions |

| Nitric Oxide (NO) Production | Increased | Low-dose, acute exposure in mice. nih.gov |

| TNF-α Production | Increased | Low-dose, acute exposure in mice. nih.gov |

| Oxidative Burst | Increased | Low-dose, acute exposure in mice. nih.gov |

| Phagocytic Clearance | Decreased | High-dose, long-term exposure in rats. nih.gov |

| Inflammasome Activation | Induced | In vitro exposure of murine macrophages. semanticscholar.org |

Involvement of Glucocorticoid Receptor Signaling Pathways in Immunotoxicity

There is evidence to suggest that the immunotoxic effects of this compound (TBTO) may be mediated, in part, through interactions with the glucocorticoid receptor (GR) signaling pathway. nih.gov Glucocorticoids are potent regulators of immune responses and are known to induce apoptosis in thymocytes, a process that shares similarities with TBTO-induced cell death. nih.gov

Gene expression profiling studies in primary rat thymocytes exposed to TBTO have identified the stimulation of glucocorticoid receptor signaling as a relevant underlying mechanism of action. nih.gov This suggests that TBTO may mimic or interfere with the normal signaling of glucocorticoids within the thymus, contributing to the observed thymocyte depletion.

While the precise molecular interactions are still under investigation, the activation of the GR pathway could provide a mechanistic link to the apoptotic processes triggered by TBTO. It is known that glucocorticoid-induced apoptosis in thymocytes involves the regulation of specific genes that control the cell death program. The finding that TBTO activates this pathway suggests a convergence of toxicant- and hormone-induced signaling cascades, leading to the profound immunotoxicity characteristic of this compound.

Neurotoxicological Mechanisms

Research into Neuronal Damage and Edema Pathogenesis

In addition to its well-documented immunotoxicity, this compound (TBTO) and its derivatives exhibit significant neurotoxic effects. Research has shown that tributyltin (TBT) compounds can cross the blood-brain barrier, leading to direct damage to the central nervous system. frontiersin.orgresearchgate.net

Neuronal Damage: Studies in rats have demonstrated that TBT exposure can induce neuronal damage through several mechanisms:

Oxidative Stress: TBT induces the generation of reactive oxygen species (ROS) in the brain, leading to oxidative damage such as protein carbonylation and lipid peroxidation. researchgate.net

Neuroinflammation: Exposure to TBT causes astrocyte activation and the upregulation of inflammatory molecules, including interleukin-6 (IL-6), cyclooxygenase-2 (Cox-2), and nuclear factor-kappa B (NF-κB). frontiersin.orgresearchgate.net

Apoptosis: TBT has been shown to induce neuronal apoptosis, involving the activation of caspases, in various brain regions, including the cerebral cortex, hippocampus, and cerebellum. frontiersin.orgresearchgate.net

Disruption of Metal Homeostasis: TBT can alter the balance of essential metals in the brain, increasing levels of pro-oxidant metals like iron and copper while decreasing zinc levels. researchgate.net

Edema Pathogenesis: While triethyltin (B1234975) is more classically associated with causing brain edema, some organotin compounds, including those related to TBTO, have been implicated in cerebral edema. researchgate.net Electron microscopy studies of TBTO-induced corneal edema in rats, which may share some pathogenic mechanisms with brain edema, revealed marked swelling of mitochondria in endothelial cells. atamanchemicals.com This suggests that mitochondrial dysfunction could be a key event in the pathogenesis of organotin-induced edema. The disruption of the blood-brain barrier by TBT is also a critical factor that can contribute to the development of vasogenic edema. researchgate.net

| Neurotoxic Effect | Mechanistic Finding | Brain Region(s) Affected |

| Neuronal Damage | Induction of oxidative stress, neuroinflammation, and apoptosis. frontiersin.orgresearchgate.net | Cerebral cortex, hippocampus, cerebellum. frontiersin.orgresearchgate.net |

| Blood-Brain Barrier Disruption | Increased permeability. researchgate.net | General. |

| Edema | Mitochondrial swelling in endothelial cells (inferred from corneal studies). atamanchemicals.com | Potential for cerebral edema. researchgate.net |

Cellular Calcium Homeostasis Perturbation in Neural Cells

This compound (TBTO), and its active component tributyltin (TBT), are potent disruptors of cellular calcium (Ca²⁺) homeostasis, a critical process for normal neuronal function, including neurotransmission and signal transduction. researchgate.netnih.gov Under normal physiological conditions, the intracellular Ca²⁺ concentration is precisely maintained at very low levels, typically between 10–100 nM. nih.govmdpi.com Exposure to TBT compounds fundamentally alters this balance, leading to a rapid and sustained elevation of cytosolic free Ca²⁺ in neural cells, a condition known as calcium overload. researchgate.netnih.gov

The mechanisms underlying this perturbation are multifaceted. Studies have shown that TBTO induces an increase in intracellular calcium levels within minutes of exposure. nih.gov This is achieved through at least two primary pathways: influx of extracellular Ca²⁺ and release from intracellular stores. Organotin compounds can trigger Ca²⁺ influx through voltage-dependent calcium channels (VDCC) in the plasma membrane. nih.govmdpi.com Concurrently, TBTO instigates the release of Ca²⁺ from internal reservoirs, most notably the endoplasmic reticulum (ER). nih.govnih.gov The induction of ER stress is considered an early event in TBTO toxicity, which then precipitates the rise in intracellular calcium levels. nih.gov This disruption of Ca²⁺ homeostasis is a key trigger for subsequent pathological events, activating various Ca²⁺-dependent enzymes and initiating cell death cascades. nih.govmdpi.com In some cellular models, the increase in Ca²⁺ levels has been shown to be a prerequisite for the activation of proteases like M-calpain and transcription factors such as NFAT, further linking calcium dysregulation to the broader toxicological profile of TBTO. nih.gov

Table 1: Summary of Tri-n-butyltin (TBT) Effects on Neural Cell Calcium Homeostasis

| Cell Type | Observed Effect | Proposed Mechanism | Reference |

| PC12 Cells | Induces apoptosis via Ca²⁺ increase | Influx through voltage-dependent calcium channels (VDCC); Release from endoplasmic reticulum (ER) stores. nih.govmdpi.com | nih.govmdpi.com |

| Rat Cerebellar Neurons | Increases intracellular Ca²⁺ concentration | Not specified | researchgate.net |

| Jurkat T-cells (Model for neuro-immune interactions) | Rapid increase in intracellular Ca²⁺ levels within 2 minutes | Induction of ER stress leading to calcium release. nih.gov | nih.gov |

| Rat Thymocytes | Rapid and sustained increase in cytosolic free Ca²⁺ | Influx from extracellular medium and release from intracellular stores. researchgate.net | researchgate.net |

Genotoxicological and Cytotoxicological Mechanisms

Investigations into DNA Damage and Co-Clastogenic Effects

This compound is recognized as a genotoxic compound, capable of inducing damage to the genetic material of cells. nih.gov Investigations using various assays have demonstrated its ability to cause significant DNA damage. researchgate.net In adult Mytilus edulis, exposure to environmentally relevant concentrations of TBTO resulted in a statistically significant increase in DNA damage, as detected by both the comet assay (measuring DNA strand breaks) and the micronucleus assay (measuring chromosome breaks or loss). researchgate.net A strong correlation was observed between the formation of DNA strand breaks and the presence of micronuclei, indicating a clear genotoxic impact. researchgate.net

Further studies have characterized TBTO as a clastogen, an agent that causes breaks in chromosomes. At cytotoxic concentrations, TBTO was found to be clastogenic in Chinese hamster ovary cells in vitro and induced the formation of micronuclei in mouse bone marrow cells. researchgate.net

Crucially, TBTO has also been shown to exhibit co-clastogenic properties, meaning it can enhance the chromosome-damaging effects of other chemical agents. frontiersin.org In one study, the oral administration of TBTO to mice enhanced the number of micronucleated peripheral reticulocytes induced by Mitomycin C by approximately 50%, even though TBTO did not have this effect when administered alone in the same study. frontiersin.org This suggests that TBTO can potentiate the genotoxicity of other compounds, a finding with significant toxicological implications. The inhibition of DNA repair systems has been proposed as a potential mechanism underlying these genotoxic effects. nih.gov

Mitochondrial Dysfunction and Oxidative Stress Responses in Exposed Cells

A central mechanism of this compound's toxicity is the induction of severe mitochondrial dysfunction and subsequent oxidative stress. Mitochondria, the primary sites of cellular energy production, are a key target of TBT. nih.govnih.govresearchgate.net TBT exposure leads to a decrease in mitochondrial membrane potential, a critical indicator of mitochondrial health. nih.govnih.gov Mechanistically, TBT has been shown to interact directly with components of the mitochondria, including the adenine (B156593) nucleotide translocator, which is a part of the mitochondrial permeability transition pore. nih.govnih.gov This interaction can open the pore, leading to the collapse of the membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

The disruption of mitochondrial function is intrinsically linked to the generation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govfrontiersin.org Neurons are particularly vulnerable to ROS-induced damage due to their high oxygen consumption and lipid-rich membranes. nih.gov TBT exposure leads to the generation of ROS and evidence of lipid peroxidation in brain tissue. frontiersin.org This is compounded by TBT's ability to impair the cell's antioxidant defense systems. Research indicates that TBT can suppress crucial antioxidant mechanisms, such as the enzyme glutathione (B108866) S-transferase (GST), leading to an accumulation of damaging ROS. researchgate.netresearchgate.netfrontiersin.org The combination of direct mitochondrial damage, inhibition of ATP synthesis, and the overwhelming of antioxidant defenses creates a state of severe oxidative stress that contributes significantly to neuronal cell injury and death. researchgate.netiscientific.org

Cellular Viability and Programmed Cell Death Pathways Induced by this compound